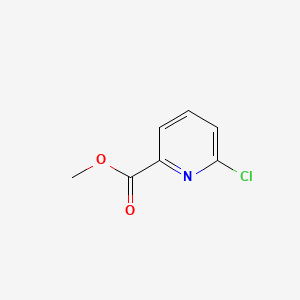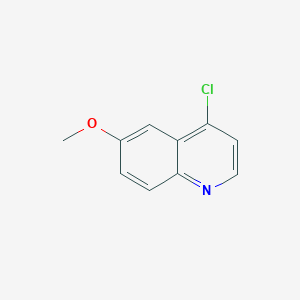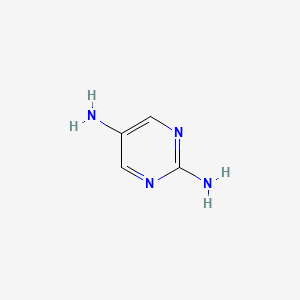
6-Chloropicolinate de méthyle
Vue d'ensemble
Description
Methyl 6-chloropicolinate is a chemical compound with the molecular formula C7H6ClNO2 . It is used in various chemical reactions and has a molecular weight of 171.58 .
Synthesis Analysis
Methyl 6-chloropicolinate can be synthesized by coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, urea, and thiourea moieties . Another synthesis method involves the coupling of Methyl 6-chloropyridine-2-carboxylate with 2-(trimethylstannyl)pyridine to afford methyl 2,2′-bipyridine-6-carboxylate .Molecular Structure Analysis
The molecular structure of Methyl 6-chloropicolinate consists of 7 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 171.008713 Da .Physical and Chemical Properties Analysis
Methyl 6-chloropicolinate is a crystal with a melting point of 95°C . It has a molecular weight of 171.58 . The compound is slightly soluble in water .Applications De Recherche Scientifique
Synthèse de dérivés de bipyridine
6-Chloropicolinate de méthyle: sert de précurseur dans la synthèse de dérivés de bipyridine. Ces dérivés sont cruciaux dans le domaine de la chimie de coordination, où ils agissent comme des ligands pour les complexes de métaux de transition. Ces complexes ont des applications allant de la catalyse au développement de nouveaux matériaux .
Chimie agricole
En chimie agricole, le This compound est utilisé pour synthétiser des composés qui peuvent fonctionner comme des herbicides sélectifs. Ces herbicides ciblent des enzymes spécifiques dans les mauvaises herbes, inhibant leur croissance sans affecter les cultures .
Recherche pharmaceutique
Ce composé est également essentiel dans la recherche pharmaceutique. Il est impliqué dans la synthèse de divers candidats médicaments à base de pyridine qui présentent des effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires et analgésiques .
Diodes organiques électroluminescentes (OLED)
This compound: est utilisé dans le développement des OLED. C'est un élément clé dans la synthèse de composés organiques qui émettent de la lumière lorsqu'un courant électrique est appliqué. Les OLED sont utilisées dans les écrans des smartphones, des téléviseurs et d'autres appareils en raison de leur qualité de couleur supérieure et de leur efficacité énergétique .
Science des matériaux
En science des matériaux, les chercheurs utilisent le This compound pour créer des polymères et des plastiques avancés. Ces matériaux ont des propriétés améliorées telles qu'une stabilité thermique accrue et une résistance mécanique améliorée .
Chimie analytique
Le composé trouve une application en chimie analytique comme étalon pour calibrer des instruments tels que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse en chromatographie liquide (LC-MS). Cela garantit une mesure précise et fiable des substances chimiques .
Éducation chimique
This compound: est utilisé dans les milieux éducatifs pour démontrer diverses réactions chimiques et techniques de synthèse aux étudiants. Il permet d'illustrer les aspects pratiques de la chimie organique et de la synthèse .
Science environnementale
Enfin, en science environnementale, ce composé est utilisé dans la recherche étudiant la dégradation des dérivés de pyridine dans l'environnement. Comprendre sa dégradation permet d'évaluer l'impact environnemental des produits chimiques connexes .
Safety and Hazards
Methyl 6-chloropicolinate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mécanisme D'action
Mode of Action
It is known that the compound can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Biochemical Pathways
It is known that the compound can be used in the synthesis of certain biochemical compounds, suggesting that it may play a role in related biochemical pathways .
Analyse Biochimique
Biochemical Properties
Methyl 6-chloropicolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it can be used in the synthesis of fluoro-substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . Additionally, it is involved in the synthesis of retinoid X receptor (RXR) ligands, which have numerous clinical applications . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic targets.
Cellular Effects
Methyl 6-chloropicolinate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on TRPV1 receptors suggests it may play a role in pain perception and inflammation . Furthermore, its involvement in RXR ligand synthesis indicates potential effects on cellular differentiation and proliferation, as RXR is crucial in regulating gene expression related to these processes .
Molecular Mechanism
At the molecular level, Methyl 6-chloropicolinate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its role in synthesizing TRPV1 antagonists involves binding to the TRPV1 receptor, thereby inhibiting its activity and reducing pain signals . Similarly, its involvement in RXR ligand synthesis suggests it may influence gene expression by modulating RXR activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloropicolinate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation.
Dosage Effects in Animal Models
The effects of Methyl 6-chloropicolinate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
Methyl 6-chloropicolinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. For instance, it may be metabolized through pathways involving the folate cycle, methionine cycle, and transsulfuration pathway . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 6-chloropicolinate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its activity and effectiveness, making it essential to understand its transport dynamics.
Subcellular Localization
The subcellular localization of Methyl 6-chloropicolinate plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUXBVMXSBEKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30287569 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-55-1 | |
| Record name | Methyl 6-chloropicolinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30287569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Chloro-2-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)









